Octachloro-3-cyclohexenone
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Overview
Description
Octachloro-3-cyclohexenone is a chemical compound with the molecular formula C6Cl8O. It is an achiral molecule characterized by the presence of eight chlorine atoms attached to a cyclohexenone ring. This compound is known for its significant reactivity and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octachloro-3-cyclohexenone typically involves the chlorination of cyclohexenone derivatives. One common method is the chlorination of phenols and anilines in acetic acid, which is an exothermic reaction yielding polychlorocyclohexenones . The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperatures to ensure the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Octachloro-3-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclohexenone derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of this compound can yield hexachloro-3-cyclohexenone, while substitution reactions can produce derivatives with various functional groups attached to the cyclohexenone ring .
Scientific Research Applications
Mechanism of Action
The mechanism by which octachloro-3-cyclohexenone exerts its effects involves its high reactivity with nucleophiles. The chlorine atoms on the cyclohexenone ring make it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Hexachloro-3-cyclohexenone: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Tetrachloro-3-cyclohexenone: Even fewer chlorine atoms, resulting in distinct chemical properties and uses.
Uniqueness
Octachloro-3-cyclohexenone is unique due to its high degree of chlorination, which imparts significant reactivity and makes it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from less chlorinated analogs .
Properties
CAS No. |
13821-77-7 |
---|---|
Molecular Formula |
C6Cl8O |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one |
InChI |
InChI=1S/C6Cl8O/c7-1-2(8)5(11,12)6(13,14)3(15)4(1,9)10 |
InChI Key |
NWTAJAVTWCNAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(=O)C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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